![molecular formula C17H12FN3OS2 B2564910 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide CAS No. 478077-30-4](/img/structure/B2564910.png)
4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide
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Description
The compound contains several functional groups including a fluorobenzyl group, a pyrrole ring, a thiophene ring, an oxadiazole ring, and a sulfide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings and a fluorobenzyl group could potentially result in interesting electronic and steric effects. The exact structure would need to be confirmed through techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the electron-withdrawing fluorobenzyl group. The sulfide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
PPAR Agonist Activity
This compound has been investigated as a novel triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ. PPARs play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound demonstrated potent activity with the following EC50 values:
Anticancer Potential
- CDS1_001399 has shown biological activity against certain cancer cells. Further studies are needed to explore its specific mechanisms and potential therapeutic applications.
Antibacterial and Antifungal Properties
- Preliminary investigations suggest that this compound possesses antibacterial and antifungal activity. Researchers are exploring its potential as an antimicrobial agent.
Anti-Inflammatory and Analgesic Effects
- Derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising anti-inflammatory effects .
Plant Hormone Analog
- The compound’s structure contains an indole moiety, which is related to indole-3-acetic acid (IAA), a plant hormone involved in growth and development. Investigating its potential as a plant growth regulator could be interesting .
Antiviral Activity
- While not directly studied for antiviral effects, related compounds have been explored for their antiviral potential. Further research is needed to evaluate its efficacy against specific viruses .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c18-13-5-3-12(4-6-13)11-24-17-20-19-16(22-17)15-14(7-10-23-15)21-8-1-2-9-21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMNMONVXHXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide |
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